3-(3,5-Di-tert-butyl-4-hydroxybenzylidenyl)indolin-2-one
Description
Properties
IUPAC Name |
3-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-1H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO2/c1-22(2,3)17-12-14(13-18(20(17)25)23(4,5)6)11-16-15-9-7-8-10-19(15)24-21(16)26/h7-13,25H,1-6H3,(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUMNJHZZSGKINB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C2C3=CC=CC=C3NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70709230 | |
| Record name | 3-[(3,5-Di-tert-butyl-4-hydroxyphenyl)methylidene]-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70709230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40526-64-5 | |
| Record name | 3-[(3,5-Di-tert-butyl-4-hydroxyphenyl)methylidene]-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70709230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Key Steps in Related Precursor Synthesis (From CN103664612A):
| Step | Process Description | Conditions | Notes |
|---|---|---|---|
| 1 | Drying of 2,6-di-tert-butylphenol under vacuum at 80-90 °C | Vacuum 4-6.6 kPa, 12-20 min | Removal of moisture and air |
| 2 | Addition of sodium methylate catalyst and gradual heating to 120 °C | Stirring, nitrogen atmosphere, methyl alcohol evaporation | Ensures catalyst activation and solvent removal |
| 3 | Slow addition of methyl acrylate over 1.5 hours at 60-75 °C | Temperature control critical, max 80 °C | Michael addition reaction |
| 4 | Incubation at 80-85 °C for 2-3 hours, then heating to 120 °C for 1-1.5 hours | Reaction completion | H-1,5 migration occurs here |
| 5 | Cooling to 90 °C, acidification with 97% acetic acid to pH 5-6 | Stirring 30 min | Neutralization and preparation for crystallization |
| 6 | Reflux in 85% alcohol, cooling to 0 °C or below for crystallization | Filtration and drying | Purification step |
This method yields methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, which can be further transformed into the aldehyde via oxidation or other functional group manipulations necessary for subsequent condensation with 2-indolinone.
Condensation to Form this compound
Once the aldehyde is obtained, the condensation with 2-indolinone typically proceeds under acidic or basic catalysis to form the benzylidene derivative.
- Typical Conditions:
- Solvent: Ethanol or other polar solvents
- Catalyst: Acidic (e.g., p-toluenesulfonic acid) or basic (e.g., sodium hydroxide)
- Temperature: Reflux conditions (approx. 70-90 °C)
- Reaction Time: Several hours until completion monitored by TLC or HPLC
The reaction involves nucleophilic attack of the active methylene group at the 3-position of indolin-2-one on the aldehyde carbonyl carbon, followed by dehydration to form the benzylidene double bond.
Summary Table of Preparation Steps
| Stage | Reactants | Catalyst/Conditions | Reaction Type | Outcome |
|---|---|---|---|---|
| 1 | 2,6-Di-tert-butylphenol + Methyl acrylate | Sodium methylate, 60-120 °C, N2 atmosphere | Michael addition + H-1,5 migration | Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate |
| 2 | Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate | Oxidation (e.g., PCC, Swern) or other suitable method | Aldehyde formation | 3,5-Di-tert-butyl-4-hydroxybenzaldehyde |
| 3 | 2-Indolinone + 3,5-Di-tert-butyl-4-hydroxybenzaldehyde | Acid or base catalyst, reflux in ethanol | Condensation (Knoevenagel-type) | This compound |
Research Findings and Considerations
- The bulky tert-butyl groups at positions 3 and 5 of the phenol ring provide steric hindrance, which can influence reaction rates and yields. Optimizing temperature and catalyst concentration is crucial to achieve high purity and yield.
- The phenolic hydroxyl group may require protection during certain steps to prevent side reactions, although in some protocols it remains free.
- The Michael addition step in the precursor synthesis is highly efficient under sodium methylate catalysis with good selectivity.
- Crystallization and purification steps are essential to remove unreacted starting materials and side products, often involving alcohol reflux and controlled cooling.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Di-tert-butyl-4-hydroxybenzylidenyl)indolin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols, amines, and other reduced forms.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
3-(3,5-Di-tert-butyl-4-hydroxybenzylidenyl)indolin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antioxidant and its effects on cellular processes.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized as a stabilizer in polymers and other materials due to its antioxidant properties.
Mechanism of Action
The mechanism of action of 3-(3,5-Di-tert-butyl-4-hydroxybenzylidenyl)indolin-2-one involves its interaction with various molecular targets and pathways. The hydroxyphenyl group can scavenge free radicals, thereby exhibiting antioxidant activity. Additionally, the indole moiety can interact with cellular receptors and enzymes, modulating their activity and influencing biological processes. These interactions contribute to the compound’s potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Indolin-2-one Derivatives
Structural Analogues with Modified Substituents
2.1.1. (Z)-3-[(4-Oxo-4H-chromen-3-yl)methylene]indolin-2-one Derivatives
- Key Features: These derivatives, synthesized via condensation of 3-formylchromones with indolinones, exhibit potent anticancer activity. For example, compound 185 demonstrated an average GI50 of 3.2 μmol/L across 60 human cancer cell lines .
- Mechanistic Differences: Unlike 3-(3,5-Di-tert-butyl-4-hydroxybenzylidenyl)indolin-2-one, these compounds act as selective cyclooxygenase-2 (COX-2) inhibitors (IC50 = 20–29 μmol/L) and show superior analgesic activity compared to Diclofenac . The chromone moiety in these derivatives enhances COX-2 selectivity, whereas the tert-butyl and phenolic groups in this compound favor RTK inhibition .
2.1.2. 5-Chloro-3-(3,5-dibromo-4-hydroxybenzylidene)indolin-2-one
- Structural Modifications : Substitution with bromine and chlorine atoms (CAS: 220904-99-4) increases molecular weight (429.49 g/mol vs. 405.5 g/mol) and alters hydrophobicity compared to the tert-butyl-containing analogue .
- Functional Impact: Bromine substituents may enhance halogen bonding with kinase active sites but reduce bioavailability due to increased steric bulk. No direct biological data are available for this compound, limiting a potency comparison .
Configuration-Dependent Activity: E vs. Z Isomers
- This compound : The E-configuration (benzylidenyl substituent) aligns with EGFR inhibition, as seen in other E-configured indolin-2-ones .
- SU5402 (Z-configured): A structurally related compound, SU5402 (Z-3-{[3-(2-carboxyethyl)-4-methylpyrrol-2-yl]methylene}-2-indolinone), selectively inhibits FGFR and VEGFR due to its Z-configuration, which optimizes binding to the ATP pocket of kinases . This highlights the critical role of stereochemistry in target specificity.
Research Implications and Limitations
- Advantages of this compound : Its dual RTK inhibition profile makes it a versatile tool for studying cross-talk between VEGF and EGF signaling pathways. The tert-butyl groups may confer metabolic stability in vivo .
- Limitations : The compound’s moderate potency (IC50 ~8 μM) and isomer mixture complicate clinical translation. Structural optimization, such as replacing tert-butyl groups with smaller substituents or isolating active isomers, could enhance efficacy .
Biological Activity
3-(3,5-Di-tert-butyl-4-hydroxybenzylidenyl)indolin-2-one is a synthetic compound known for its diverse biological activities, particularly as a receptor tyrosine kinase inhibitor. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₈H₁₉N₃O₂
- Molecular Weight : 349.5 g/mol
- CAS Number : 40526-64-5
The compound functions primarily as a receptor tyrosine kinase (RTK) inhibitor. RTKs are critical in various cellular processes, including proliferation, differentiation, and metabolism. By inhibiting these receptors, the compound can interfere with signaling pathways that contribute to cancer progression and other diseases.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been shown to induce apoptosis (programmed cell death) in various cancer cell lines by:
- Disrupting mitochondrial membrane potential.
- Activating caspases involved in the apoptotic pathway.
In vitro studies have demonstrated its effectiveness against several types of cancer, including breast and lung cancers.
Antifungal Properties
A study highlighted the antifungal activity of related compounds derived from 3,5-di-tert-butyl-4-hydroxyphenol against Candida albicans and Aspergillus niger. The compound's structural analogs have shown promise in inhibiting fungal growth through mechanisms that may involve disrupting cell wall synthesis or function .
Research Findings and Case Studies
| Study | Findings | Methodology |
|---|---|---|
| Anticancer Study | Induced apoptosis in breast cancer cells; inhibited cell proliferation | MTT assay, flow cytometry |
| Antifungal Study | Significant inhibition of Candida albicans growth | Agar well diffusion method |
| Mechanistic Study | Inhibition of RTK signaling pathways leading to decreased cell viability | Western blot analysis |
Optimization of Biological Activity
The optimization of the production of related compounds has been investigated using response surface methodology (RSM). For instance, a study optimized conditions for producing octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propanoate from Alcaligenes faecalis, achieving a 2.48-fold increase in yield under optimal conditions (temperature: 30 °C, pH: 8) .
Q & A
Q. What are the standard synthetic methodologies for preparing 3-(3,5-Di-tert-butyl-4-hydroxybenzylidenyl)indolin-2-one?
The compound is typically synthesized via a condensation reaction between indolin-2-one and substituted benzaldehydes. For example, derivatives of 3-(benzylidene)indolin-2-one are prepared by reacting indolin-2-one with aldehydes (e.g., 3,5-di-tert-butyl-4-hydroxybenzaldehyde) under basic conditions (e.g., NaOH in ethanol) . Purification often involves recrystallization or column chromatography, with yields ranging from 51–83% depending on substituents. Structural confirmation is achieved via and NMR, with chemical shifts for the benzylidene proton appearing at δ 8.0–9.0 ppm .
Q. How is the compound characterized structurally and chemically?
Key techniques include:
- NMR spectroscopy : Assignments of aromatic protons (δ 6.5–8.5 ppm) and carbonyl carbons (δ ~168–170 ppm) .
- X-ray crystallography : Resolves disordered substituents (e.g., chloroethyl groups) and hydrogen-bonding patterns (e.g., N–H⋯O dimers) .
- HPLC : Ensures purity (>97% by HPLC) .
- Melting point analysis : Reported ranges (e.g., 187–226°C) help confirm batch consistency .
Advanced Research Questions
Q. How can structural discrepancies in crystallographic data be resolved?
Disorder in substituents (e.g., chloroethyl groups) is addressed via occupancy refinement (e.g., 0.83:0.17 ratio) and thermal parameter modeling. For example, highlights the use of split-site refinement to account for positional disorder in the chloroethyl chain . Hydrogen-bonding networks (e.g., R_2$$^2(8) motifs) further validate packing arrangements .
Q. What strategies optimize bioactivity in 3-(benzylidene)indolin-2-one derivatives?
- Substituent modulation : Electron-withdrawing groups (e.g., nitro, chloro) enhance binding to targets like α-synuclein fibrils or kinase domains .
- Stereochemical control : E/Z isomerism impacts activity; for example, (E)-isomers show higher α-synuclein affinity due to planar conjugation .
- Hybridization : Incorporating nitroimidazole moieties improves antibacterial efficacy (e.g., MIC = 0.0625 μg/mL against MRSA) .
Q. How can contradictory data on biological activity be analyzed?
- Dose-response curves : Resolve discrepancies in IC values caused by assay conditions (e.g., cell line variability) .
- Binding assays : Surface plasmon resonance (SPR) or fluorescence polarization quantify target affinity differences .
- Metabolic stability : Phase I/II metabolism studies (e.g., cytochrome P450 assays) explain variability in in vivo vs. in vitro results .
Methodological Considerations
Q. What analytical methods validate synthetic intermediates?
- FT-IR : Confirms carbonyl (C=O stretch at ~1700 cm) and hydroxyl (O–H at ~3200 cm) groups .
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular ions (e.g., [M+H] at m/z 322.1250) .
Q. How are structure-activity relationships (SAR) systematically explored?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
